REACTION_CXSMILES
|
C([O-])=O.[NH4+].Cl[C:6]1[N:11]=[C:10]2[N:12]([CH2:16][CH3:17])[C:13]([NH2:15])=[N:14][C:9]2=[CH:8][CH:7]=1>C(O)C.[Pd]>[CH2:16]([N:12]1[C:10]2=[N:11][CH:6]=[CH:7][CH:8]=[C:9]2[N:14]=[C:13]1[NH2:15])[CH3:17] |f:0.1|
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=N1)N(C(=N2)N)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified via flash column chromatography
|
Type
|
WASH
|
Details
|
a gradient elution of 0-10% CH2Cl2/methanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=NC=2C1=NC=CC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 192 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |